molecular formula C24H22ClN3O3 B8479817 tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate

tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B8479817
M. Wt: 435.9 g/mol
InChI Key: QJXNVYNZANOBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is a synthetic organic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its complex structure, which includes a chloro group, a phenoxymethyl group, and a tert-butyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multiple steps. One common method includes the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis or other advanced techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrrolo[2,3-d]pyrimidine derivatives .

Scientific Research Applications

tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.

    2-Chloro-4-(trifluoromethyl)pyrimidine: Exhibits anti-inflammatory effects.

    N4-Alkyl-N2-Phenylpyrrolo[2,3-d]pyrimidine: Investigated for antitumor activity.

Uniqueness

tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H22ClN3O3

Molecular Weight

435.9 g/mol

IUPAC Name

tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C24H22ClN3O3/c1-24(2,3)31-23(29)28-17(15-30-18-12-8-5-9-13-18)14-19-20(25)26-21(27-22(19)28)16-10-6-4-7-11-16/h4-14H,15H2,1-3H3

InChI Key

QJXNVYNZANOBFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1N=C(N=C2Cl)C3=CC=CC=C3)COC4=CC=CC=C4

Origin of Product

United States

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